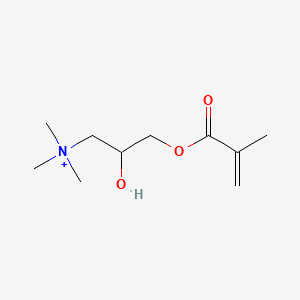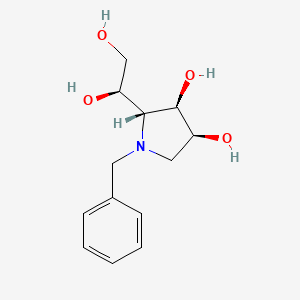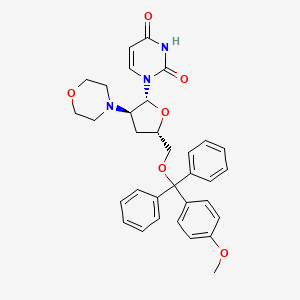
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is a synthetic nucleoside analog. This compound is structurally modified from uridine, a naturally occurring nucleoside, by incorporating a morpholino group and a methoxytrityl group. These modifications can significantly alter its chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine typically involves multiple steps. The starting material is usually uridine, which undergoes a series of chemical reactions to introduce the morpholino and methoxytrityl groups. Common synthetic routes include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the morpholino group: The protected uridine is then reacted with morpholine under specific conditions to introduce the morpholino group.
Introduction of the methoxytrityl group: Finally, the methoxytrityl group is introduced using a suitable reagent, such as 4-methoxytrityl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Aplicaciones Científicas De Investigación
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The morpholino group can enhance its binding affinity to target molecules, while the methoxytrityl group can provide stability and protection against enzymatic degradation. The compound may target specific enzymes or pathways involved in nucleic acid metabolism, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the morpholino and methoxytrityl groups, making it less stable and less effective in certain applications.
2’-Morpholino-2’,3’-dideoxyuridine: Similar but lacks the methoxytrityl group, which can affect its stability and biological activity.
5’-Methoxytrityl-2’,3’-dideoxyuridine: Similar but lacks the morpholino group, which can influence its binding affinity and mechanism of action.
Uniqueness
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is unique due to the presence of both the morpholino and methoxytrityl groups. These modifications enhance its stability, binding affinity, and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
134934-56-8 |
|---|---|
Fórmula molecular |
C33H35N3O6 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C33H35N3O6/c1-39-27-14-12-26(13-15-27)33(24-8-4-2-5-9-24,25-10-6-3-7-11-25)41-23-28-22-29(35-18-20-40-21-19-35)31(42-28)36-17-16-30(37)34-32(36)38/h2-17,28-29,31H,18-23H2,1H3,(H,34,37,38)/t28-,29+,31+/m0/s1 |
Clave InChI |
YAFDQUOOFSSRBE-ILJQZKEFSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


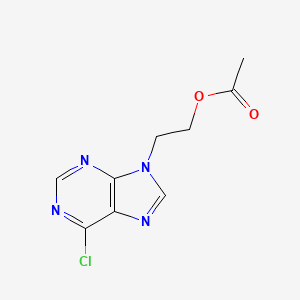
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
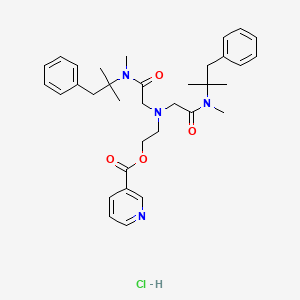
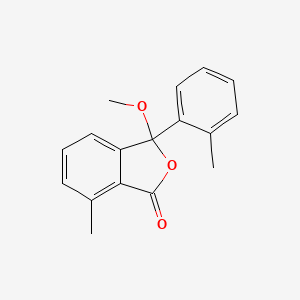
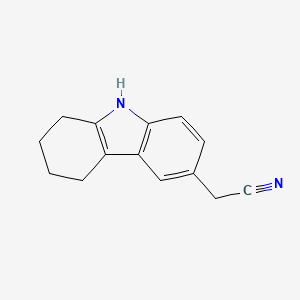
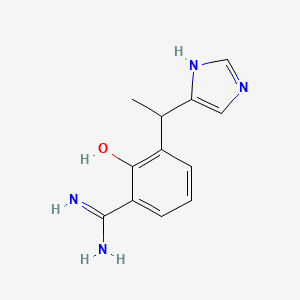
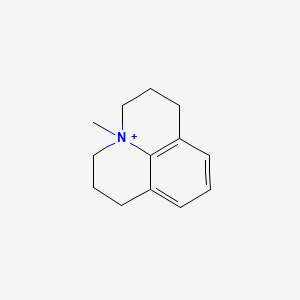
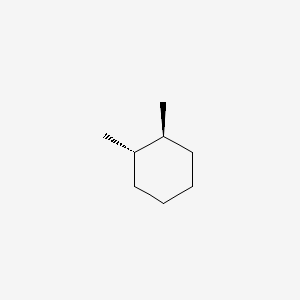
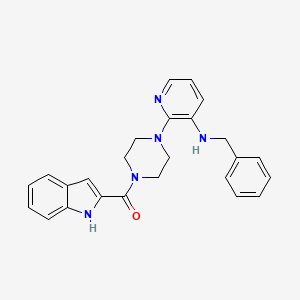
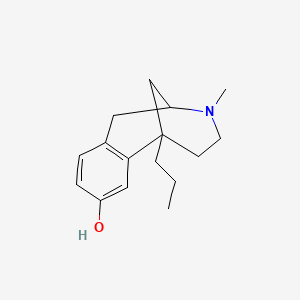
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

